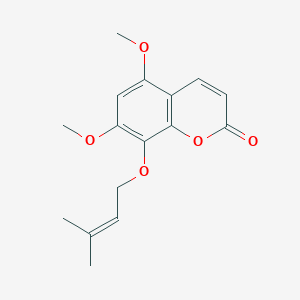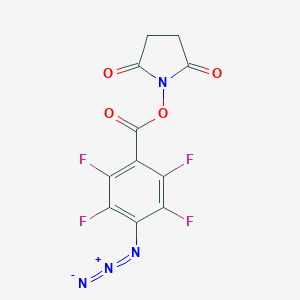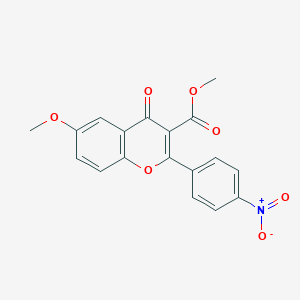
1-Methylpyrrolidinone-5,5,-d2
概要
説明
1-Methylpyrrolidinone-5,5,-d2 is a deuterated form of 1-methylpyrrolidinone, characterized by the replacement of hydrogen atoms with deuterium at the 5th position. This compound is commonly used in proteomics research and has a molecular formula of C5H7D2NO and a molecular weight of 101.14 .
準備方法
Synthetic Routes and Reaction Conditions: 1-Methylpyrrolidinone-5,5,-d2 can be synthesized through the deuteration of 1-methylpyrrolidinone. The process involves the exchange of hydrogen atoms with deuterium using deuterium oxide (D2O) as the deuterium source. The reaction typically occurs under mild conditions to ensure selective deuteration at the desired positions .
Industrial Production Methods: Industrial production of this compound involves large-scale deuteration processes. These processes are optimized for high yield and purity, often utilizing specialized reactors and catalysts to facilitate the exchange of hydrogen with deuterium. The product is then purified through distillation or chromatography to achieve the desired isotopic purity .
化学反応の分析
Types of Reactions: 1-Methylpyrrolidinone-5,5,-d2 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it back to its non-deuterated form.
Substitution: It can undergo nucleophilic substitution reactions, where the deuterium atoms are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: N-oxides of this compound.
Reduction: 1-Methylpyrrolidinone.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
1-Methylpyrrolidinone-5,5,-d2 is widely used in scientific research due to its unique properties:
Chemistry: It serves as a solvent and reagent in various chemical reactions, particularly in the synthesis of deuterated compounds.
Biology: Used in proteomics and metabolomics studies to trace metabolic pathways and protein interactions.
Medicine: Investigated for its potential use in drug delivery systems and as a solvent for pharmaceutical formulations.
Industry: Employed in the production of polymers, electronics, and specialty chemicals due to its solvent properties and stability
作用機序
The mechanism of action of 1-Methylpyrrolidinone-5,5,-d2 involves its interaction with molecular targets through hydrogen bonding and dipole interactions. The deuterium atoms provide stability and reduce the rate of metabolic degradation, making it a valuable tool in tracing studies and drug development. The compound interacts with various enzymes and receptors, influencing their activity and function .
類似化合物との比較
1-Methylpyrrolidinone: The non-deuterated form, commonly used as a solvent.
N-Methyl-2-ketopyrrolidine-d2: Another deuterated derivative with similar applications.
N-Methyl-γ-butyrolactam-d2: Used in similar research applications but with different structural properties
Uniqueness: 1-Methylpyrrolidinone-5,5,-d2 is unique due to its selective deuteration, which provides enhanced stability and reduced metabolic degradation. This makes it particularly valuable in research applications where isotopic labeling is required .
特性
IUPAC Name |
5,5-dideuterio-1-methylpyrrolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO/c1-6-4-2-3-5(6)7/h2-4H2,1H3/i4D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SECXISVLQFMRJM-APZFVMQVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(CCC(=O)N1C)[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
101.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















